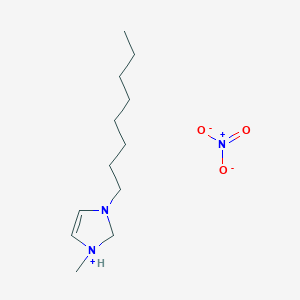

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and electrochemistry. The presence of the nitrate anion enhances its solubility and reactivity, making it a versatile compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The typical synthetic route includes:

Alkylation of Imidazole: Imidazole is reacted with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate to form 1-octylimidazole.

Methylation: The 1-octylimidazole is then methylated using methyl iodide to produce 1-methyl-3-octylimidazolium iodide.

Anion Exchange: The iodide anion is exchanged with a nitrate anion using a nitrate salt, such as silver nitrate, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles replace the nitrate anion.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in polar solvents.

Major Products

Oxidation: Formation of imidazolium oxides.

Reduction: Formation of reduced imidazolium derivatives.

Substitution: Formation of substituted imidazolium salts.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate has diverse applications in scientific research:

Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.

Material Science: Employed in the development of ionic liquids and advanced materials.

Electrochemistry: Utilized in the formulation of electrolytes for batteries and supercapacitors.

Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The nitrate anion can participate in redox reactions, further enhancing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-3-hexyl-1,2-dihydroimidazol-1-ium;nitrate

- 1-Methyl-3-decyl-1,2-dihydroimidazol-1-ium;nitrate

- 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride

Uniqueness

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to shorter or longer alkyl chains, the octyl group provides an optimal balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

Biologische Aktivität

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, also known as 1-octyl-3-methylimidazolium nitrate, is a member of the imidazolium family of ionic liquids (ILs). This compound exhibits unique physicochemical properties that make it a subject of interest in various fields, including catalysis, materials science, and biomedicine. The biological activity of this compound is particularly noteworthy due to its potential antimicrobial and anticancer properties. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Properties

The synthesis of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate typically involves a multi-step process:

- Alkylation of Imidazole : Imidazole is reacted with octyl bromide in the presence of a base such as potassium carbonate.

- Methylation : The resulting 1-octylimidazole is methylated using methyl iodide.

- Anion Exchange : The iodide anion is replaced with a nitrate anion using silver nitrate.

The molecular formula for this compound is C12H24N3O3, with a molecular weight of approximately 258.34 g/mol. Its unique structure contributes to its solubility and stability in various solvents, making it suitable for diverse applications in scientific research .

The biological activity of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is largely attributed to its interaction with biological membranes and cellular components. The imidazolium cation can disrupt cellular processes through ionic and hydrogen bonding interactions with biomolecules. Notably, the nitrate anion can participate in redox reactions, enhancing the reactivity of the compound within biological systems .

Antimicrobial Properties

Research indicates that 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate exhibits significant antimicrobial activity against various bacterial strains and fungi. A study found that the minimal inhibitory concentration (MIC) for this compound ranged from 0.5 to 2 mM for different microorganisms . The inhibition of microbial growth is likely due to the compound's ability to interact with phospholipid membranes, leading to increased permeability and cell lysis.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. Further research is required to elucidate the specific pathways involved and to assess the therapeutic potential in clinical settings .

Biodegradation Studies

A critical aspect of evaluating the environmental impact of ionic liquids like 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is their biodegradability. Research conducted on similar compounds demonstrated that octyl-substituted imidazolium ionic liquids could be partially mineralized by activated sludge microbial communities within specified concentration thresholds (e.g., 0.2 mM) . Higher concentrations inhibited microbial activity, indicating a need for careful management in environmental applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-hexyl-1,2-dihydroimidazolium nitrate | Shorter alkyl chain | Lower antimicrobial activity |

| 1-Methyl-3-decyl-1,2-dihydroimidazolium nitrate | Longer alkyl chain | Similar activity profile |

| 1-Methyl-3-octylimidazolium chloride | Chloride instead of nitrate | Different reactivity profile |

The octyl chain length in 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its solubility and biological interactions compared to shorter or longer alkyl chains .

Eigenschaften

IUPAC Name |

1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-11H,3-9,12H2,1-2H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHWCYTZQIOOTQ-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.